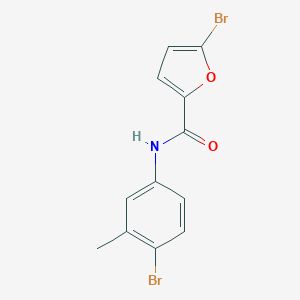![molecular formula C38H34N4O5 B283899 ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE](/img/structure/B283899.png)
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE is a complex organic compound featuring a pyrazole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE typically involves multi-step organic reactions. The key steps include:
Formation of the pyrazole core: This is achieved through cyclocondensation reactions involving appropriate precursors.
Functionalization of the pyrazole ring: Introduction of the biphenyl and cyano groups is done using specific reagents under controlled conditions.
Coupling reactions: The final step involves coupling the functionalized pyrazole with 2-methoxybenzyl and 2-methylpropyl groups using catalysts like palladium complexes
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pyrazole ring.
Reduction: Used to reduce any nitro groups to amino groups.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various alkyl or halogen groups .
Wissenschaftliche Forschungsanwendungen
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent for cancer due to its enzyme inhibition properties.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell division and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibition properties.
Imidazole derivatives: Also exhibit enzyme inhibition but with different specificity.
Indole derivatives: Widely studied for their broad-spectrum biological activities .
Uniqueness
ISOBUTYL 4-{[5-(6-AMINO-3-BIPHENYL-4-YL-5-CYANO-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-4-YL)-2-METHOXYBENZYL]OXY}BENZOATE is unique due to its specific structural features that confer high potency and selectivity towards CDK2 inhibition, making it a promising candidate for targeted cancer therapy .
Eigenschaften
Molekularformel |
C38H34N4O5 |
|---|---|
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
2-methylpropyl 4-[[5-[6-amino-5-cyano-3-(4-phenylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl]methoxy]benzoate |
InChI |
InChI=1S/C38H34N4O5/c1-23(2)21-46-38(43)27-13-16-30(17-14-27)45-22-29-19-28(15-18-32(29)44-3)33-31(20-39)36(40)47-37-34(33)35(41-42-37)26-11-9-25(10-12-26)24-7-5-4-6-8-24/h4-19,23,33H,21-22,40H2,1-3H3,(H,41,42) |
InChI-Schlüssel |
MOQKFBHDPUPLTL-UHFFFAOYSA-N |
SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)C6=CC=CC=C6)N)C#N)OC |
Kanonische SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)OCC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=C(C=C5)C6=CC=CC=C6)N)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl {2-ethoxy-4-[(2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B283818.png)
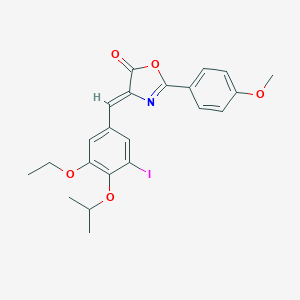
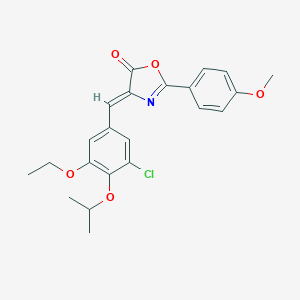
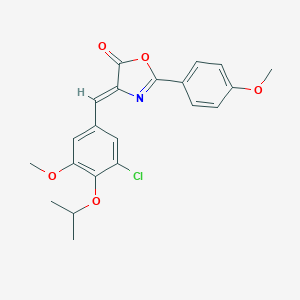
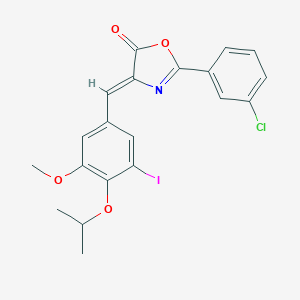
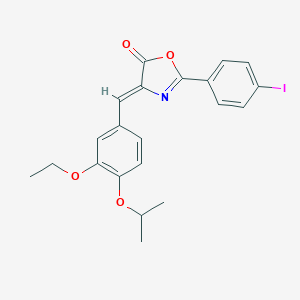

![5-(4-bromophenyl)-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B283830.png)
![2-bromo-N-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B283831.png)
![3-[[(5Z)-5-[[2-bromo-5-ethoxy-4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B283832.png)
![2-[4-bromo-2-[(E)-[4-oxo-2-(4-sulfamoylanilino)-1,3-thiazol-5-ylidene]methyl]phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B283833.png)
![4-{(2-chloro-5-ethoxy-4-hydroxyphenyl)[1-(2-chlorophenyl)-5-hydroxy-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(2-chlorophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B283836.png)
![ethyl [2-({5-oxo-3-phenyl-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetate](/img/structure/B283837.png)
